Hispidulin

Description

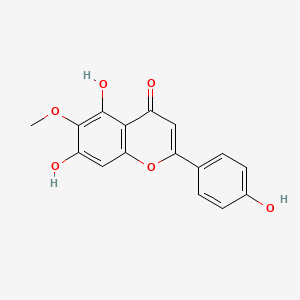

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFBPDAQLQOCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162786 | |

| Record name | Hispidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447-88-7 | |

| Record name | Hispidulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hispidulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hispidulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14008 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hispidulin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hispidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1447-88-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISPIDULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7F61604C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Landscape of Hispidulin and Its Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological properties of hispidulin and its derivatives. This compound, a naturally occurring flavone, has garnered significant attention for its diverse therapeutic potential, including anti-inflammatory, neuroprotective, and anticancer activities. This document summarizes key quantitative data, details experimental methodologies for assessing its bioactivity, and visualizes the core signaling pathways involved in its mechanism of action.

Core Pharmacological Properties

This compound and its derivatives exhibit a broad spectrum of biological activities, primarily centered around the modulation of key signaling pathways implicated in various disease states.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in various cell models, including lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2][3] The underlying mechanisms often involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its ability to mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptotic pathways in neuronal cells.[4][5][6] Studies utilizing PC12 cell lines, a common model for neuronal research, have shown that this compound can protect against neurotoxin-induced cell death.[4][5][6] The neuroprotective mechanisms are linked to the modulation of pathways such as the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.

Anticancer Activity

This compound and its synthetic derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic and anti-proliferative effects against various cancer cell lines.[7][8][9] The anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[8] Key signaling pathways targeted by this compound in cancer include the PI3K/Akt/mTOR and JAK/STAT pathways.[10]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological activities of this compound and its derivatives from various studies. This allows for a comparative analysis of their potency and efficacy.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| This compound | Cytotoxicity (MTT) | HepG2 (Liver Cancer) | 25 µM | [10] |

| Anti-inflammatory (NO production) | RAW 264.7 | 10 µM | [1] | |

| Neuroprotection (against 6-OHDA) | PC12 | ~5 µM | [6] | |

| This compound Derivative (e.g., C6-substituted) | GABA-A Receptor Binding | N/A | 0.73-1.78 µM | [11] |

| Catechol-O-methyl-transferase (COMT) Inhibition | N/A | 1.32 µM | [11] |

Table 1: IC50 Values of this compound and a Representative Derivative.

| Compound | Cancer Cell Line | Effect | Concentration | Reference |

| This compound | Pancreatic Cancer (PANC-1) | Inhibition of Angiogenesis | 20 mg/kg (in vivo) | [12] |

| Glioblastoma | Enhanced Temozolomide Chemosensitivity | 10 µM | [10] | |

| Ovarian Cancer | Potentiation of TRAIL-induced apoptosis | 20 µM | [10] |

Table 2: Anticancer Activities of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][14][15][16]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17][18][19][20][21]

In Vitro Anti-inflammatory Assay

This assay measures the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.[1][2][3][22][23]

In Vitro Neuroprotection Assay

This assay assesses the protective effect of compounds against neurotoxin-induced cell death in PC12 cells.

Protocol:

-

Cell Seeding and Differentiation: Seed PC12 cells on collagen-coated plates and differentiate with Nerve Growth Factor (NGF) for several days.[4]

-

Pre-treatment: Pre-treat the differentiated cells with this compound or its derivatives for a specified time.

-

Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂) for 24 hours.[5][6]

-

Viability Assessment: Determine cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.[5][6]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and its derivatives.

Caption: PI3K/Akt Signaling Pathway and Inhibition by this compound Derivatives.

Caption: NF-κB Signaling Pathway and Inhibition by this compound Derivatives.

Caption: JAK/STAT Signaling Pathway and Inhibition by this compound Derivatives.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on this compound derivatives suggest that modifications at certain positions of the flavonoid scaffold can significantly influence their biological activity. For instance, the presence and position of hydroxyl and methoxy groups are critical for their antioxidant and cytotoxic effects. The C6-methoxy group in this compound appears to be important for its activity.[11] Further synthesis and evaluation of a broader range of derivatives are necessary to establish a comprehensive SAR and to optimize the therapeutic potential of this promising class of compounds.[11]

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of natural products with significant therapeutic potential across multiple disease areas. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of these compounds. Future research should focus on the synthesis and screening of a wider array of derivatives to elucidate detailed structure-activity relationships, as well as on in-depth preclinical and clinical studies to validate their therapeutic efficacy and safety.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound: A novel natural compound with therapeutic potential against human cancers [m.x-mol.net]

- 10. Medicinal importance, pharmacological activities, and analytical aspects of this compound: A concise report - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total Synthesis and Metabolic Stability of this compound and Its d-Labelled Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ptfarm.pl [ptfarm.pl]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. bosterbio.com [bosterbio.com]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. azurebiosystems.com [azurebiosystems.com]

- 20. youtube.com [youtube.com]

- 21. Western Blot Protocol | Proteintech Group [ptglab.com]

- 22. researchgate.net [researchgate.net]

- 23. 4.3. In Vitro Anti-Inflammation Effects on LPS-Induced RAW 264.7 Cells [bio-protocol.org]

Hispidulin: A Comprehensive Analysis of its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidulin (4',5,7-trihydroxy-6-methoxyflavone) is a naturally occurring flavone found in various medicinal plants, including Saussurea involucrata and Artemisia vestita. It has garnered significant attention in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antiviral properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways to facilitate further research and drug development efforts.

Structure-Activity Relationship of this compound

The biological activities of this compound are intrinsically linked to its chemical structure. The arrangement of hydroxyl and methoxy groups on its flavonoid backbone dictates its interaction with various biological targets.

Anticancer Activity

This compound exerts its anticancer effects through the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

Key Structural Features for Anticancer Activity:

-

Hydroxyl Group at C5: Forms a hydrogen bond with the ketone at C4, a common feature in active flavonoids.

-

Methoxy Group at C6: The presence of a methoxy group at the C6 position, along with a hydroxyl group at C7, is considered crucial for many of its biological activities.

-

Hydroxyl Group at C4': This group on the B-ring is important for its antioxidant and anticancer properties.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. The structure of flavonoids plays a significant role in their anti-inflammatory capacity. Key structural elements for the anti-inflammatory activity of flavones include the planar ring structure with unsaturation at C2-C3 and the specific positions of hydroxyl groups. For flavones in general, hydroxyl groups at the C-5 and C-4' positions enhance anti-inflammatory activity, while hydroxylation at other positions can sometimes attenuate it.

Neuroprotective Effects

This compound exhibits neuroprotective properties by mitigating oxidative stress and inflammation within the central nervous system. It has been shown to protect against ischemia-reperfusion injury and suppress neuroinflammation.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. It has shown inhibitory activity against various viruses, including coronaviruses, by targeting viral enzymes like the 3-chymotrypsin-like cysteine protease (3CLpro).

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

| Compound/Analog | Cell Line/Target | Activity | IC50/EC50 (µM) | Reference |

| Anticancer Activity | ||||

| This compound | PANC-1 (Pancreatic) | Antiproliferative | Not explicitly stated, but inhibits tumor growth in vivo at 20 mg/kg daily | |

| This compound | AGS (Gastric) | Anticancer | 20 | |

| Hispolon Analog VA-2 | HCT-116 (Colon) | Antiproliferative | 1.4 ± 1.3 | |

| Hispolon Analog VA-2 | S1 (Colon) | Antiproliferative | 1.8 ± 0.9 | |

| Hispolon Analog VA-7 | PC-3 (Prostate) | Antiproliferative | 3.3 ± 2.2 | |

| Hispolon Analog VA-7 | HCT-116 (Colon) | Antiproliferative | 5.3 ± 3.2 | |

| Hispolon Analog VA-7 | MCF-7 (Breast) | Antiproliferative | 6.3 ± 3.3 | |

| Anti-inflammatory Activity | ||||

| This compound | NF-κB activation | Inhibition | ~10 (Estimated from graph) | |

| Antiviral Activity | ||||

| This compound | Influenza A/PR/8/34 (H1N1) | Antiviral | IC50 = 19.83, EC50 = 22.62 | |

| This compound | SARS-CoV-2 3CLpro | Enzymatic Inhibition | Partial inhibition at 100 µg/mL (55.62%) |

Experimental Protocols

Detailed methodologies for key experiments cited in this compound research are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its analogs and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Protein Expression Analysis (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

-

Sample Preparation: Lyse cells treated with this compound or its analogs in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for its biological evaluation.

in vivo and in vitro biological activities of hispidulin

An In-Depth Technical Guide to the Biological Activities of Hispidulin

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (6-methoxy-5,7,4'-trihydroxyflavone) is a natural flavonoid found in various medicinal plants, such as Saussurea involucrata and Artemisia vestita.[1][2] This compound has garnered significant attention within the scientific community for its wide spectrum of pharmacological activities.[3] Numerous in vitro and in vivo studies have demonstrated its potential as an anticancer, anti-inflammatory, and neuroprotective agent.[3][4] this compound exerts its effects by modulating a variety of cellular signaling pathways implicated in the pathogenesis of numerous diseases.[5][6] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Anticancer Activities

This compound has shown potent anticancer properties across a range of cancer types by affecting cell proliferation, apoptosis, angiogenesis, and metastasis.[3][5]

In Vitro Anticancer Activities

This compound inhibits the proliferation of various cancer cell lines in a dose-dependent manner. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

|---|---|---|---|---|

| NCI-H460 | Non-Small-Cell Lung Cancer | ~15-30 | Not Specified | [1] |

| A549 | Non-Small-Cell Lung Cancer | Not Specified | Not Specified | [1][7] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | [8] |

| A2058 | Melanoma | Not Specified | Not Specified | [9] |

| Pancreatic Cancer Cells | Pancreatic Cancer | Not Specified | Not Specified | [10] |

| Human Ovarian Cancer Cells| Ovarian Cancer | Not Specified | Not Specified |[1] |

In Vivo Anticancer Activities

In vivo studies using xenograft models have confirmed this compound's ability to suppress tumor growth.

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Cancer Type | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Citation |

|---|---|---|---|---|---|

| Non-Small-Cell Lung Cancer | NCI-H460 Xenograft Mouse | Not Specified | Not Specified | Significant reduction in tumor volume and weight. | [1][11] |

| Pancreatic Cancer | Pancreatic Tumor Xenograft Mouse | 20 mg/kg daily | 35 days | Significant inhibition of tumor growth. | [2][10] |

| Nasopharyngeal Carcinoma | CNE-2Z Xenograft Mouse | 20 and 40 mg/kg | Not Specified | Significant suppression of tumor growth. | [4][12] |

| Melanoma | A2058 Xenograft Model | Not Specified | Not Specified | Significant inhibition of tumor growth. |[9] |

Mechanisms of Anticancer Action

This compound's anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5]

-

Apoptosis Induction: this compound triggers programmed cell death in cancer cells. One key mechanism is the generation of reactive oxygen species (ROS), which leads to endoplasmic reticulum (ER) stress.[1][7] This activation of the ER stress pathway, involving proteins like p-eIF2α, ATF4, and CHOP, culminates in apoptosis.[1] Furthermore, this compound-induced apoptosis is associated with the upregulation of cleaved caspase-3 and cleaved poly [ADP-ribose] polymerase (PARP).[7][11] In some cancer cells, it induces apoptosis via mitochondrial dysfunction.[8]

-

Cell Cycle Arrest: this compound can arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. For instance, it has been reported to induce G1/S phase arrest in gastric cancer cells and G0/G1 phase arrest in renal cell carcinoma and liver cancer cells.[1][8]

-

Anti-Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth. This compound has been shown to suppress angiogenesis in human pancreatic cancer by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][10]

-

Anti-Metastasis: this compound can inhibit the invasion and migration of cancer cells, key processes in metastasis.[4] In melanoma cells, it suppresses migration by downregulating matrix metalloproteinase-2 (MMP-2) expression.[9]

Key Signaling Pathways in Anticancer Activity

This compound modulates several critical signaling pathways to exert its anticancer effects.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound suppresses the VEGF-triggered activation of PI3K, Akt, and mTOR in endothelial cells, thereby inhibiting angiogenesis.[2][10] It also inhibits the PI3K/Akt pathway in liver and melanoma cancer cells to induce apoptosis.[8][9]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation and survival. This compound has been found to reduce the phosphorylation of ERK in melanoma cells, contributing to its anti-proliferative effects.[9]

-

ER Stress Pathway: this compound induces ROS-mediated apoptosis in non-small-cell lung cancer cells by activating the ER stress pathway.[1][7][13]

Caption: this compound's anticancer signaling pathways.

Anti-inflammatory Activities

This compound demonstrates significant anti-inflammatory effects by inhibiting the production of inflammatory mediators and modulating key inflammatory signaling pathways.[14]

In Vitro and In Vivo Anti-inflammatory Effects

In vitro, this compound has been shown to downregulate LPS-induced inflammatory responses.[15] For instance, in LPS-activated BV2 microglia, it inhibits the production of nitric oxide (NO), ROS, and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][16]

In vivo, the carrageenan-induced paw edema model is commonly used to assess acute inflammation.[17][18] this compound has been shown to effectively reduce paw swelling in this model, demonstrating its potent anti-inflammatory properties.[19] It also attenuates LPS-induced acute kidney injury in mice by reducing pro-inflammatory cytokine expression.[15]

Table 3: Anti-inflammatory Effects of this compound

| Model | Key Findings | Citation |

|---|---|---|

| LPS-stimulated BV2 Microglia (in vitro) | Dose-dependent reduction of NO, ROS, TNF-α, IL-1β, IL-6. | [14][16] |

| Kainic Acid-induced Hippocampal Injury (in vivo) | Suppression of microglial activation and production of IL-1β, IL-6, and TNF-α. | [4][12] |

| P. gingivalis LPS-stimulated HUVECs (in vitro) | Downregulation of inflammatory responses. | [15] |

| Allergic Airway Inflammation Model (in vivo) | Alleviates mast cell-mediated inflammation. |[20] |

Key Signaling Pathways in Anti-inflammatory Activity

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation.[16] In resting cells, it is held in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to IκB phosphorylation and degradation, allowing NF-κB (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15] this compound inhibits this process by suppressing the phosphorylation of NF-κB/IκB, thus preventing nuclear translocation of p65.[14][15]

-

MAPK and STAT3 Pathways: this compound also suppresses the activation of MAPKs (such as ERK, JNK, and p38) and STAT3, which are also involved in the inflammatory response.[14][21]

-

Nrf2/HO-1 Pathway: this compound can exert antioxidant effects by modulating the Nrf2/HO-1 signaling pathway, which plays a role in resolving inflammation.[20]

References

- 1. This compound exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small flavonoid molecule, suppresses the angiogenesis and growth of human pancreatic cancer by targeting vascular endothelial growth factor receptor 2-mediated PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A promising flavonoid with diverse anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective roles of flavonoid “this compound” in the central nervous system: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A novel natural compound with therapeutic potential against human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non‑small‑cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Proliferative and Anti-Migratory Activities of this compound on Human Melanoma A2058 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound exhibits potent anticancer activity <i>in vitro</i> and <i>in vivo</i> through activating ER stress in non-small-cell lung cancer cells - ProQuest [proquest.com]

- 12. psasir.upm.edu.my [psasir.upm.edu.my]

- 13. - Ask this paper | Bohrium [bohrium.com]

- 14. This compound Inhibits Neuroinflammation in Lipopolysaccharide-Activated BV2 Microglia and Attenuates the Activation of Akt, NF-κB, and STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Inhibits the Vascular Inflammation Triggered by Porphyromonas gingivalis Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. This compound Alleviates Mast Cell-Mediated Allergic Airway Inflammation through FcεR1 and Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

hispidulin as a potential therapeutic agent for neurodegenerative diseases

Hispidulin: A Multi-Target Flavonoid for Neurodegenerative Diseases

A Technical Guide for Drug Discovery and Development Professionals

Abstract: Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant and growing challenge to global health. The complex pathophysiology of these disorders, involving oxidative stress, neuroinflammation, and apoptosis, necessitates the development of multi-target therapeutic agents. This compound (4′,5,7-trihydroxy-6-methoxyflavone), a naturally occurring flavonoid found in various medicinal plants, has emerged as a promising candidate.[1][2][3] This technical guide provides a comprehensive overview of the preclinical evidence supporting . It details the molecular mechanisms, summarizes key quantitative findings, outlines experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways that are central to the pathogenesis of neurodegenerative diseases. Its therapeutic potential stems from its ability to simultaneously mitigate oxidative stress, suppress neuroinflammation, and inhibit neuronal apoptosis.

Anti-Inflammatory Effects

Chronic neuroinflammation is a hallmark of many neurodegenerative conditions. This compound demonstrates potent anti-inflammatory activity by targeting critical pro-inflammatory cascades.

-

Inhibition of the NF-κB/NLRP3 Inflammasome Pathway: this compound has been shown to impede the nuclear factor kappa beta (NF-κB) signaling pathway.[1][4] By doing so, it prevents the transcription of pro-inflammatory cytokines. Furthermore, it suppresses the NOD-LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a key component of the innate immune response implicated in neurodegeneration.[1][2][5][6] This dual inhibition reduces the production and release of cytokines like Interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[1]

-

Modulation of JAK/STAT and Akt Signaling: this compound also attenuates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in inflammatory responses.[2][3][7] In lipopolysaccharide (LPS)-stimulated microglial cells, this compound was found to suppress the phosphorylation of Akt and STAT3, further contributing to its anti-neuroinflammatory effects.[8][9]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a primary driver of neuronal damage.[1][3] this compound bolsters the cellular antioxidant system through the following mechanism:

-

Activation of the Nrf2 Pathway: this compound is a potent activator of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][10] It induces Nrf2 activation by modulating the AMP-activated protein kinase/glycogen synthase kinase 3β (AMPK/GSK3β) signaling axis.[1][5][11] Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), thereby neutralizing ROS and protecting neurons from oxidative damage.[1][3]

Anti-Apoptotic Effects

This compound protects neurons from programmed cell death by modulating the expression of key apoptotic regulatory proteins. In models of H2O2-induced injury in C6 astroglial cells, this compound was shown to decrease the levels of the pro-apoptotic protein Bax and cytochrome C, while simultaneously increasing the expression of the anti-apoptotic protein Bcl-2.[3] This shifts the balance towards cell survival, preventing neuronal loss.

Summary of Preclinical Data

The neuroprotective effects of this compound have been documented in various in vitro and in vivo models. The following tables summarize the key quantitative and qualitative findings.

Table 1: Anti-Inflammatory and Antioxidant Activity of this compound (In Vitro)

| Model System | Insult | This compound Concentration | Measured Biomarkers | Outcome | Reference |

| BV2 Microglia | LPS (100 ng/mL) | Dose-dependent | NO, ROS, iNOS, COX-2 | Significant reduction | [8][9] |

| BV2 Microglia | LPS (100 ng/mL) | Dose-dependent | TNF-α, IL-1β, IL-6, PGE2 | Significant reduction | [8][12] |

| C6 Astroglial Cells | H2O2 | Not specified | ROS, NO, LDH release | Significant attenuation | [3] |

| C6 Astroglial Cells | H2O2 | Not specified | TNF-α, IL-6, IL-1β | Significant downregulation | [3] |

| Primary Cerebral Astrocytes | OGD/R | Not specified | NLRP3-mediated pyroptosis | Suppression | [6] |

| SH-SY5Y Cells | OGD/R | Not specified | Nrf2 mRNA and protein | Increased expression | [5] |

LPS: Lipopolysaccharide; OGD/R: Oxygen-Glucose Deprivation/Reperfusion; NO: Nitric Oxide; ROS: Reactive Oxygen Species; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; TNF-α: Tumor Necrosis Factor-alpha; IL: Interleukin; PGE2: Prostaglandin E2; LDH: Lactate Dehydrogenase.

Table 2: Neuroprotective Effects of this compound (In Vivo)

| Animal Model | Disease Model | This compound Dosage | Key Findings | Outcome | Reference |

| Rats | Cerebral Ischemia/Reperfusion | Not specified | Reduced infarct size, brain edema | Improved neurological function | [1][6] |

| Rats | Kainic Acid-Induced Seizures | Not specified | Reduced hippocampal neuronal death | Suppressed microglial activation & pro-inflammatory cytokines | [1] |

| Aged Rats | Sevoflurane-induced dysfunction | Not specified | Activated Nrf2 in hippocampus | Attenuated neuroinflammation and apoptosis | [13] |

| Mice | Xenograft (Nasopharyngeal Carcinoma) | 20 mg/kg/day | Low toxicity observed | Favorable safety profile indicated | [1] |

Key Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of this compound's neuroprotective properties.

In Vitro Neuroinflammation Assay (LPS-stimulated BV2 Microglia)

-

Cell Culture: Murine BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded into appropriate plates (e.g., 96-well for viability, 6-well for protein analysis). After reaching 70-80% confluency, the cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, neuroinflammation is induced by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the culture medium for a specified duration (typically 24 hours).[12]

-

Analysis:

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[8]

-

Cytokine Quantification: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8][12]

-

Western Blot: Cell lysates are collected to determine the expression and phosphorylation status of key signaling proteins (e.g., iNOS, COX-2, NF-κB, Akt, STAT3) via SDS-PAGE and immunoblotting.[8]

-

In Vivo Cerebral Ischemia-Reperfusion Model

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Surgical Procedure (MCAO): Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO). Animals are anesthetized, and a nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery.

-

Treatment: this compound or vehicle is administered (e.g., via intraperitoneal injection) at a predetermined time before or after the ischemic insult.

-

Reperfusion: After a set period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion of the blood flow.

-

Assessment (e.g., at 72 hours post-IRI):

-

Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system to evaluate motor and behavioral deficits.[6]

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where the non-infarcted tissue appears red and the infarcted area remains white. The infarct volume is then calculated.[6]

-

Brain Edema Measurement: Brain water content is determined by comparing the wet and dry weight of the brain hemispheres.[6]

-

Histology and Immunohistochemistry: Brain sections are analyzed using Nissl staining to assess neuronal survival and immunohistochemistry to detect markers of inflammation (e.g., Iba1 for microglia) or apoptosis (e.g., TUNEL assay).[6]

-

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for neurodegenerative diseases. Its ability to concurrently target neuroinflammation, oxidative stress, and apoptosis through the modulation of multiple signaling pathways (NF-κB/NLRP3, AMPK/GSK3β/Nrf2, JAK/STAT) underscores its potential to address the multifaceted nature of these disorders.[1][2][5] Preclinical data from both in vitro and in vivo models consistently demonstrate its neuroprotective capabilities.[1][6][13]

While promising, further research is required to translate these findings to the clinic. Future studies should focus on:

-

Pharmacokinetics and Bioavailability: Detailed investigation of this compound's absorption, distribution, metabolism, excretion (ADME), and blood-brain barrier permeability is crucial.

-

Chronic Disease Models: Evaluating the efficacy of this compound in long-term, chronic animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

-

Safety and Toxicology: Comprehensive long-term toxicology studies are needed to establish a robust safety profile.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to determine the safety and efficacy of this compound in human patients.

References

- 1. Neuroprotective roles of flavonoid “this compound” in the central nervous system: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective potential of this compound and diosmin: a review of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound exhibits neuroprotective activities against cerebral ischemia reperfusion injury through suppressing NLRP3-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Inhibits Neuroinflammation in Lipopolysaccharide-Activated BV2 Microglia and Attenuates the Activation of Akt, NF-κB, and STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. psasir.upm.edu.my [psasir.upm.edu.my]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery, Isolation, and Analysis of Hispidulin from Plant Extracts

Introduction

This compound (4′,5,7-trihydroxy-6-methoxyflavone) is a naturally occurring flavone, a class of polyphenolic secondary metabolites ubiquitously found in the plant kingdom.[1][2] This bioactive compound has garnered significant attention from the scientific community due to its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and antineoplastic properties.[1][3][4][5] The discovery of this compound as a potent modulator of various signaling pathways has positioned it as a promising candidate for drug development.[2][6] This guide provides a comprehensive overview of the discovery of this compound, detailed protocols for its isolation and purification from plant sources, and modern analytical techniques for its quantification. It also explores the key cellular signaling pathways modulated by this compound, offering a technical resource for professionals in natural product chemistry and drug discovery.

Discovery and Natural Sources of this compound

The discovery of this compound as a key active compound has often been the result of bioassay-guided fractionation of plant extracts. A notable example is its isolation from Clerodendrum inerme, where an ethanol extract was found to alleviate methamphetamine-induced hyperlocomotion in a mouse model.[7][8][9] Subsequent fractionation of the active dichloromethane and n-hexane portions led to the identification of this compound as the primary constituent responsible for this neuroactive effect.[8][9]

This compound is distributed across a diverse range of plant families and species. It is frequently found in the Lamiaceae (mint family), Asteraceae (aster family), and Verbenaceae families.[1][5] A summary of prominent plant sources is provided in Table 1.

Table 1: Selected Natural Plant Sources of this compound

| Plant Species | Family | Plant Part Used | Reference(s) |

| Saussurea involucrata | Asteraceae | Whole plant, Hairy root cultures | [1] |

| Clerodendrum inerme | Verbenaceae | Leaves | [2][8][10] |

| Clerodendrum petasites | Verbenaceae | Aerial parts, Roots | [1][10] |

| Clerodendrum fragrans | Verbenaceae | Not specified | [11] |

| Salvia officinalis (Sage) | Lamiaceae | Not specified | [5] |

| Salvia plebeia | Lamiaceae | Basal leaves | [1][12] |

| Artemisia vestita | Asteraceae | Not specified | [1] |

| Inula viscosa | Asteraceae | Flowers | [13][14] |

| Eupatorium arnottianum | Asteraceae | Not specified | [1][5] |

| Lantana montevidensis | Verbenaceae | Leaves | [1] |

| Ambrosia tenuifolia | Asteraceae | Not specified | [1] |

Isolation and Purification of this compound

The isolation of this compound from plant matrices involves a multi-step process that begins with extraction, followed by fractionation and purification, typically using various chromatographic techniques. A generalized workflow is depicted below.

References

- 1. Medicinal importance, pharmacological activities, and analytical aspects of this compound: A concise report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10532991B2 - Method for preparing this compound and its derivatives - Google Patents [patents.google.com]

- 3. This compound: A novel natural compound with therapeutic potential against human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective potential of this compound and diosmin: a review of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Total Synthesis and Metabolic Stability of this compound and Its d-Labelled Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a constituent of Clerodendrum inerme that remitted motor tics, alleviated methamphetamine-induced hyperlocomotion without motor impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 10. Flavonoids from Clerodendrum genus and their biological activities [hrcak.srce.hr]

- 11. This compound-rich fraction of Clerodendrum fragrans Wild. (Sesewanua) dissolving microneedle as antithrombosis candidate: A proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effect of this compound, a Flavonoid from Salvia plebeia, on Human Nasopharyngeal Carcinoma CNE-2Z Cell Proliferation, Migration, Invasion, and Apoptosis | MDPI [mdpi.com]

- 13. turkjps.org [turkjps.org]

- 14. researchgate.net [researchgate.net]

The Anticancer Potential of Hispidulin: A Technical Guide for Researchers

An In-depth Examination of the Flavonoid's Mechanisms Against Various Cancers

Hispidulin, a naturally occurring flavonoid found in various medicinal plants, has emerged as a promising candidate in oncology research.[1][2] Extensive in vitro and in vivo studies have demonstrated its potent anticancer activities across a spectrum of malignancies, including but not limited to, liver, lung, gastric, renal, and breast cancers.[3][4][5][6] This technical guide provides a comprehensive overview of the anticancer effects of this compound, with a focus on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

In Vitro Cytotoxicity of this compound

This compound has been shown to inhibit the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner.[3][7] The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for this compound in various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| Non-Small-Cell Lung Cancer | A549 | ~30 | 24 | [3] |

| NCI-H460 | ~15 | 24 | [3] | |

| Hepatocellular Carcinoma | HepG2 | Not Specified | - | [7] |

| SMMC7721 | Not Specified | - | [8] | |

| Bel7402 | Not Specified | - | [8] | |

| Gastric Cancer | AGS | Not Specified | - | [4] |

| Renal Cell Carcinoma | Caki-2 | ~20 | Not Specified | [5] |

| ACHN | ~20 | Not Specified | [5] | |

| Acute Myeloid Leukemia | HL-60 | Not Specified | - | [9] |

| U937 | Not Specified | - | [9] | |

| Melanoma | A2058 | ~30 | 48 | [10] |

| Nasopharyngeal Carcinoma | CNE-2Z | ~50 | Not Specified | [11] |

| Osteosarcoma | MG63 | ~15 | 48 | [12] |

| 143B | ~15 | 48 | [12] |

In Vivo Antitumor Efficacy

Preclinical studies using animal models have corroborated the in vitro anticancer effects of this compound. These studies have demonstrated a significant reduction in tumor growth and metastasis with this compound administration.

| Cancer Type | Animal Model | This compound Dosage | Tumor Growth Inhibition | Reference |

| Non-Small-Cell Lung Cancer | NCI-H460 Xenograft (Nude Mice) | 20 and 40 mg/kg | Marked inhibition | [3][13] |

| Renal Cell Carcinoma | Caki-2 Xenograft (Nude Mice) | 20 and 40 mg/kg/day | Dose-dependent suppression | [5] |

| Pancreatic Cancer | Xenograft Mice | 20 mg/kg daily | Significant inhibition | [14] |

| Nasopharyngeal Carcinoma | CNE-2Z Xenograft (Nude Mice) | 20 mg/kg/day | 57.9% reduction in tumor volume | [11] |

| Hepatocellular Carcinoma | Bel7402 Xenograft | Not Specified | Effective suppression | [8] |

| Melanoma | A2058 Xenograft | Not Specified | Significant inhibition | [10] |

Core Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.[1][2]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which this compound eliminates cancer cells.[2] It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][9]

-

Intrinsic Pathway: this compound induces mitochondrial dysfunction by altering the Bcl-2/Bax ratio, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[7][9] This process is often mediated by the generation of reactive oxygen species (ROS).[3][7]

-

Extrinsic Pathway: this compound can also activate the extrinsic pathway, as evidenced by the activation of caspase-8.[5]

The pro-apoptotic effects of this compound have been observed in various cancer cells, including non-small-cell lung cancer, where it leads to a significant increase in the percentage of apoptotic cells.[3][13]

This compound-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby preventing cancer cell proliferation.[10] It has been shown to induce G1/S phase arrest in gastric cancer cells and G2/M phase arrest in osteosarcoma cells.[4][12] This is achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[4] For instance, in gastric cancer, this compound upregulates p21/WAF1 and p16 while downregulating cyclin D1 and cyclin E.[4]

This compound-induced G1/S cell cycle arrest.

Inhibition of Metastasis and Angiogenesis

This compound has demonstrated the ability to suppress cancer cell migration, invasion, and angiogenesis, which are critical processes in metastasis.[11] It inhibits the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[8][11] Furthermore, this compound can inhibit angiogenesis by targeting the vascular endothelial growth factor receptor 2 (VEGFR2)-mediated signaling pathway.[14] In breast cancer, this compound has been shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in metastasis, by suppressing the TGF-β1-induced Smad2/3 signaling pathway.

Key Signaling Pathways Modulated by this compound

The anticancer effects of this compound are mediated through its interaction with various intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to inhibit the PI3K/Akt signaling pathway in several cancers, including hepatocellular carcinoma and acute myeloid leukemia.[7][9] This inhibition contributes to its pro-apoptotic effects.[7]

Inhibition of the PI3K/Akt pathway by this compound.

Endoplasmic Reticulum (ER) Stress Pathway

In non-small-cell lung cancer, this compound has been found to induce apoptosis by activating the endoplasmic reticulum (ER) stress pathway.[3][13] This is initiated by the accumulation of ROS, leading to the upregulation of ER stress markers and ultimately, apoptosis.[3][15]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell growth and differentiation. In gastric cancer, this compound activates the ERK1/2 signaling pathway, which in turn upregulates the pro-apoptotic protein NAG-1, contributing to apoptosis and cell cycle arrest.[4]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound's anticancer effects.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 4, 8, 15, 30, 60 µM) for different time points (e.g., 24, 48, 72 h).[3] A vehicle control (e.g., 0.1% DMSO) is also included.[13]

-

MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control group.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with this compound at the desired concentrations and for the specified duration.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Quantification: The percentage of apoptotic cells is quantified.[3]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with this compound and harvested.

-

Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

-

Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.[4]

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt) overnight at 4°C. Subsequently, it is incubated with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin).[4]

Conclusion and Future Directions

This compound has unequivocally demonstrated significant anticancer properties through a variety of mechanisms, making it a strong candidate for further development as a therapeutic agent.[16] Its ability to modulate multiple key signaling pathways involved in cancer progression underscores its potential as a multi-targeted anticancer drug.[2] Moreover, this compound has been shown to act synergistically with existing chemotherapeutic drugs, potentially enhancing their efficacy and overcoming drug resistance.[1]

Future research should focus on more extensive in vivo studies to evaluate its efficacy and safety in different cancer models.[1] Furthermore, clinical trials are warranted to translate the promising preclinical findings into tangible benefits for cancer patients.[2] The continued exploration of this compound's molecular targets and mechanisms of action will be crucial for its successful integration into clinical practice.[16]

References

- 1. This compound: A promising flavonoid with diverse anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A novel natural compound with therapeutic potential against human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Therapeutic Role of this compound in Gastric Cancer through Induction of Apoptosis via NAG-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound mediates apoptosis in human renal cell carcinoma by inducing ceramide accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound induces apoptosis through mitochondrial dysfunction and inhibition of P13k/Akt signalling pathway in HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound induces mitochondrial apoptosis in acute myeloid leukemia cells by targeting extracellular matrix metalloproteinase inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Proliferative and Anti-Migratory Activities of this compound on Human Melanoma A2058 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. - Ask this paper | Bohrium [bohrium.com]

- 16. This compound: a promising anticancer agent and mechanistic breakthrough for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular Molecular Targets of Hispidulin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hispidulin, a naturally occurring flavonoid, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the intracellular molecular targets of this compound, detailing its mechanisms of action and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound (4',5,7-trihydroxy-6-methoxyflavone) is a flavone derivative found in various medicinal plants.[1] Its multifaceted biological activities stem from its ability to interact with a range of intracellular molecular targets, thereby modulating key signaling pathways involved in cellular processes such as proliferation, apoptosis, inflammation, and oxidative stress. This guide synthesizes the current understanding of this compound's molecular interactions, providing quantitative data where available, detailed experimental methodologies, and visual representations of the signaling cascades it influences.

Quantitative Data: In Vitro Efficacy of this compound

This compound has demonstrated cytotoxic and inhibitory effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are crucial for evaluating the potency of a compound. The following table summarizes the reported IC50 values for this compound in different cancer cell lines. It is important to note that variations in experimental conditions, such as incubation time and assay method, can influence the observed IC50 values.

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay Method | Reference |

| Melanoma | A2058 | ~30 | 48 | MTT | [2] |

| Melanoma | A2058 | ~25 | 72 | MTT | [2] |

| Pancreatic Cancer | PC-3 | 10-50 | Not Specified | Crystal Violet | [3] |

| Hepatocellular Carcinoma | HepG2 | 10-50 | Not Specified | Crystal Violet | [3] |

| Breast Cancer | HTB-26 | 10-50 | Not Specified | Crystal Violet | [3] |

| Non-Small Cell Lung Cancer | A549 | Not Specified | 24, 48 | MTT | [4] |

| Non-Small Cell Lung Cancer | NCI-H460 | Not Specified | 24, 48 | MTT | [4] |

| Glioblastoma | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

| Colorectal Cancer | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

| Nasopharyngeal Cancer | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

| Renal Cancer | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

| Prostate Cancer | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

| Proto-oncogene Kinase | Pim-1 | 2.71 | Not Specified | Kinase Assay | [6][7] |

| NF-κB activation | Not Specified | 3.9 | Not Specified | Not Specified | [5] |

Note: The table includes data from various sources. Direct comparison of IC50 values should be made with caution due to potential variations in experimental methodologies.

Key Intracellular Molecular Targets and Signaling Pathways

This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. The primary mechanisms include the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammatory responses.

Apoptosis Induction

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound can induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[2]

-

Extrinsic Pathway: Evidence suggests this compound can also activate caspase-8, a key initiator of the extrinsic apoptotic cascade.[2]

Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress, which can trigger apoptosis through the unfolded protein response (UPR).[8][9][10] This is often accompanied by the generation of reactive oxygen species (ROS), which can further promote apoptotic cell death.[2][8]

Inhibition of Proliferation and Survival Pathways

This compound has been shown to inhibit several key signaling pathways that are crucial for cancer cell proliferation and survival.

-

PI3K/Akt/mTOR Pathway: this compound can suppress the activation of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[11] It has been observed to inhibit the phosphorylation of Akt.[2]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation and differentiation. This compound has been reported to decrease the phosphorylation of ERK, a key component of the MAPK pathway.[2]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cytokine-mediated signaling that can promote cell proliferation and survival. This compound has been shown to inhibit this pathway.

-

AMPK Pathway: In contrast to the inhibitory effects on pro-survival pathways, this compound can activate the AMP-activated protein kinase (AMPK) pathway.[12] AMPK activation can lead to the inhibition of cell growth and proliferation and can also induce apoptosis.[9][12]

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway.[5]

-

Molecular Docking Studies: In silico molecular docking studies have suggested that this compound can bind to pro-inflammatory targets such as TNF-α and PTGS2 (COX-2), providing a structural basis for its anti-inflammatory activity.[1][13]

Experimental Protocols

This section provides generalized protocols for key experiments used to investigate the intracellular molecular targets of this compound. It is crucial to note that these are template protocols and should be optimized for specific cell types and experimental conditions.

Western Blot Analysis for Protein Phosphorylation

This protocol outlines the steps for analyzing the phosphorylation status of key signaling proteins, such as Akt and ERK, in response to this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (total and phospho-specific for target proteins)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with this compound for the desired time. Include untreated and positive controls.

-

-

Cell Harvesting and Staining:

-

Flow Cytometry Analysis:

-

Add 1X Binding Buffer to each sample.

-

Analyze the samples on a flow cytometer immediately.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA assay is a common method for measuring intracellular ROS levels.

Materials:

-

DCFDA (2',7'-dichlorofluorescin diacetate)

-

Cell culture medium without phenol red

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate.

-

Treat cells with this compound for the desired time.

-

-

DCFDA Staining:

-

Measurement:

-

Wash the cells to remove excess DCFDA.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

-

Molecular Docking

Molecular docking is a computational method used to predict the binding mode of a ligand to a protein target.

General Workflow:

-

Preparation of Receptor and Ligand:

-

Obtain the 3D structure of the target protein (receptor) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of this compound (ligand) and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the receptor.

-

Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of this compound in the active site.

-

-

Analysis of Results:

Conclusion and Future Directions

This compound is a promising natural compound with a wide range of biological activities, stemming from its ability to modulate multiple intracellular molecular targets and signaling pathways. This guide has provided a comprehensive overview of its known mechanisms of action, with a focus on its anti-cancer, anti-inflammatory, and apoptosis-inducing effects.

While significant progress has been made in understanding the intracellular targets of this compound, further research is warranted. Key areas for future investigation include:

-

Quantitative Binding Affinity Studies: There is a notable lack of experimentally determined binding affinities (Kd or Ki values) for this compound and its direct molecular targets. Such data would be invaluable for structure-activity relationship studies and for optimizing the development of this compound-based therapeutics.

-

Identification of Direct Binding Partners: Unbiased screening approaches could be employed to identify novel direct binding partners of this compound, potentially revealing new mechanisms of action.

-

In Vivo Efficacy and Pharmacokinetics: While some in vivo studies have been conducted, more extensive research is needed to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models of disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Proliferative and Anti-Migratory Activities of this compound on Human Melanoma A2058 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. RETRACTED ARTICLE: this compound induces ER stress-mediated apoptosis in human hepatocellular carcinoma cells in vitro and in vivo by activating AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a small flavonoid molecule, suppresses the angiogenesis and growth of human pancreatic cancer by targeting vascular endothelial growth factor receptor 2-mediated PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound induces ER stress-mediated apoptosis in human hepatocellular carcinoma cells in vitro and in vivo by activating AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. kumc.edu [kumc.edu]

- 15. bosterbio.com [bosterbio.com]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]